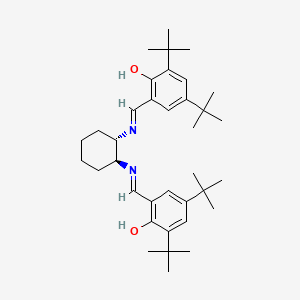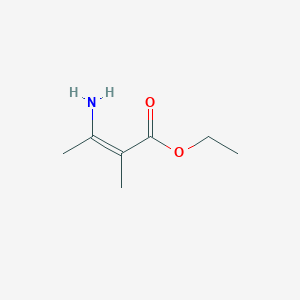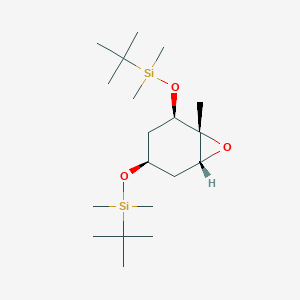
(1R,2S,4R,6R)-2,4-Bis(tert-butyldimethylsilyloxy)-1-methyl-cyclohexane 1,2-Epoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,2S,4R,6R)-2,4-Bis(tert-butyldimethylsilyloxy)-1-methyl-cyclohexane 1,2-Epoxide, also known as this compound, is a useful research compound. Its molecular formula is C₁₉H₄₀O₃Si₂ and its molecular weight is 372.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Non-Enzymatic Kinetic Resolution
Catalytic non-enzymatic kinetic resolution (KR) is a pivotal area in asymmetric organic synthesis, leveraging chiral catalysts for high enantioselectivity. This methodology, involving various compounds including epoxides, is instrumental for synthesizing chiral compounds industrially. The significance of this approach lies in its ability to provide both enantiopure products and recover starting materials efficiently, marking its importance in the synthesis of complex molecules (Pellissier, 2011).
Oxidation of Cyclohexane to Ketone-Alcohol Oil
The oxidation of cyclohexane plays a crucial role in producing key intermediates like cyclohexanol and cyclohexanone, essential for nylon production. This review encapsulates the advancements in cyclohexane oxidation, highlighting the use of various catalysts and conditions to enhance selectivity and conversion rates. The insights into catalyst performance, especially metal and metal oxide loaded silica catalysts, underscore the process optimization for industrial applications (Abutaleb & Ali, 2021).
PDMS-urethanesil Hybrid Multifunctional Materials
The development of PDMS-urethanesil hybrid materials through CO2 cycloaddition to bis-epoxides introduces a novel class of non-isocyanate polyurethanes (NIPUs). This innovative approach not only utilizes CO2 but also harnesses sol-gel chemistry for creating materials with diverse applications, including antimicrobial and anticorrosion properties. The versatility of PDMS-urethanesils, with tunable mechanical and physical characteristics, presents a promising avenue for various industrial applications (Günther et al., 2020).
Thermophysical Property Measurements
The examination of mixtures containing ethers like MTBE and TAME with non-polar solvents underlines the importance of understanding vapor-liquid equilibria for enhancing the octane rating and reducing exhaust pollution. This review synthesizes knowledge on the thermophysical properties of such mixtures, contributing to the development of more efficient and environmentally friendly fuel additives (Marsh et al., 1999).
Novel Brominated Flame Retardants
The occurrence and implications of novel brominated flame retardants (NBFRs) in various environments are critically reviewed. With the increasing application of NBFRs, there's a pressing need for comprehensive research on their environmental fate and toxicity. This review highlights significant knowledge gaps and the necessity for enhanced analytical methods to better understand the impact of NBFRs on indoor air quality and consumer safety (Zuiderveen et al., 2020).
Properties
IUPAC Name |
tert-butyl-[[(1R,2R,4R,6R)-4-[tert-butyl(dimethyl)silyl]oxy-1-methyl-7-oxabicyclo[4.1.0]heptan-2-yl]oxy]-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O3Si2/c1-17(2,3)23(8,9)21-14-12-15-19(7,20-15)16(13-14)22-24(10,11)18(4,5)6/h14-16H,12-13H2,1-11H3/t14-,15-,16-,19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQALZHZPLDGLJR-YKTARERQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(O1)CC(CC2O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12[C@H](O1)C[C@H](C[C@H]2O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O3Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747164 |
Source


|
| Record name | {[(1R,2R,4R,6R)-1-Methyl-7-oxabicyclo[4.1.0]heptane-2,4-diyl]bis(oxy)}bis[tert-butyl(dimethyl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121289-20-1 |
Source


|
| Record name | {[(1R,2R,4R,6R)-1-Methyl-7-oxabicyclo[4.1.0]heptane-2,4-diyl]bis(oxy)}bis[tert-butyl(dimethyl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


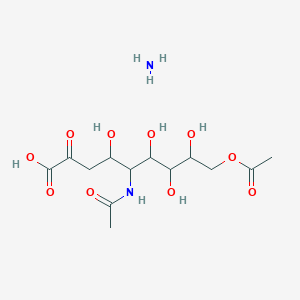
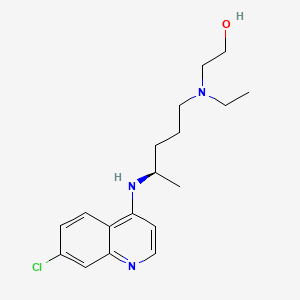
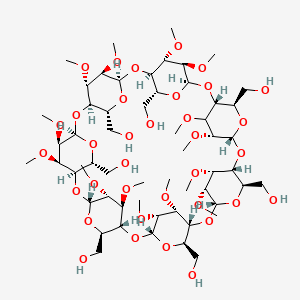
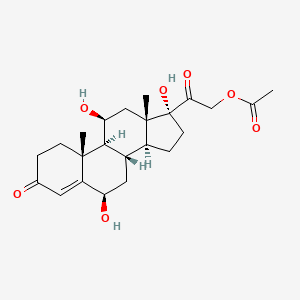
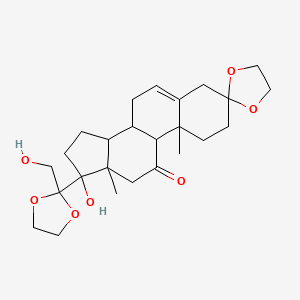
![(1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol](/img/structure/B1147326.png)

